molecular formula C7H14N2S2 B13829998 1-Piperazinecarbodithioic acid, 4-ethyl- CAS No. 29140-57-6

1-Piperazinecarbodithioic acid, 4-ethyl-

Katalognummer: B13829998
CAS-Nummer: 29140-57-6
Molekulargewicht: 190.3 g/mol
InChI-Schlüssel: ZZSXTAVHGOGRSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethylpiperazine-1-carbodithioic acid is a compound belonging to the class of dithiocarbamates, which are known for their versatile metal-chelating properties. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a carbodithioic acid moiety. Dithiocarbamates, including 4-ethylpiperazine-1-carbodithioic acid, are widely studied for their ability to stabilize various oxidation states and coordination geometries of metal ions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethylpiperazine-1-carbodithioic acid typically involves the insertion of carbon disulfide (CS₂) into the N-H bond of 1-ethylpiperazine. This reaction produces the carbodithioic acid derivative in a Zwitterionic form . The reaction conditions generally include a controlled environment to ensure the proper insertion of CS₂ into the piperazine ring.

Industrial Production Methods

Industrial production methods for 4-ethylpiperazine-1-carbodithioic acid are not extensively documented. the synthesis process can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethylpiperazine-1-carbodithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbodithioic acid moiety to thiol groups.

    Substitution: The compound can participate in substitution reactions where the carbodithioic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Disulfides and other oxidized derivatives.

    Reduction: Thiol-containing compounds.

    Substitution: Compounds with different functional groups replacing the carbodithioic acid moiety.

Wissenschaftliche Forschungsanwendungen

4-ethylpiperazine-1-carbodithioic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-ethylpiperazine-1-carbodithioic acid involves its ability to chelate metal ions through its sulfur donor atoms. This chelation stabilizes various oxidation states and coordination geometries of the metal ions, leading to the formation of stable complexes. These complexes can exhibit enhanced biological properties, such as increased antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-methylpiperazine-1-carbodithioic acid
  • Morpholinecarbodithioic acid
  • Piperazinecarbodithioic acid

Uniqueness

4-ethylpiperazine-1-carbodithioic acid is unique due to the presence of the ethyl group on the piperazine ring, which can influence its coordination behavior and stability of the resulting metal complexes. This structural variation can lead to differences in the biological and chemical properties compared to similar compounds .

Eigenschaften

CAS-Nummer

29140-57-6

Molekularformel

C7H14N2S2

Molekulargewicht

190.3 g/mol

IUPAC-Name

4-ethylpiperazine-1-carbodithioic acid

InChI

InChI=1S/C7H14N2S2/c1-2-8-3-5-9(6-4-8)7(10)11/h2-6H2,1H3,(H,10,11)

InChI-Schlüssel

ZZSXTAVHGOGRSK-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(CC1)C(=S)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.